Chemical structure and molecular weight of Ethyl 2,3-dibromo-6-fluorophenylacetate
Chemical structure and molecular weight of Ethyl 2,3-dibromo-6-fluorophenylacetate
Topic: Chemical Structure, Molecular Weight, and Technical Characterization of Ethyl 2,3-dibromo-6-fluorophenylacetate
Executive Summary
Ethyl 2,3-dibromo-6-fluorophenylacetate is a highly specialized halogenated organic ester used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern—featuring two bromine atoms and one fluorine atom on the phenyl ring—imparts distinct steric and electronic properties that modulate metabolic stability and lipophilicity in drug candidates.
This technical guide provides a comprehensive analysis of its chemical identity, predicted physicochemical properties, synthesis pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Structural Analysis
The core structure consists of a phenylacetic acid ethyl ester scaffold. The aromatic ring is densely substituted, creating a "molecular clamp" effect that restricts rotation and influences binding affinity in protein pockets.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | Ethyl 2-(2,3-dibromo-6-fluorophenyl)acetate |
| Molecular Formula | C₁₀H₉Br₂FO₂ |
| Molecular Weight (Average) | 339.99 g/mol |
| Monoisotopic Mass | 337.8953 Da (for ⁷⁹Br₂) |
| CAS Number | Not widely indexed; treated as a custom intermediate |
| Physical State | Solid (Low melting point) or viscous oil (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
Structural Representation
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SMILES: CCOC(=O)CC1=C(F)C=CC(Br)=C1Br
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InChI: InChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-6-7(13)3-4-8(11)9(6)12/h3-4H,2,5H2,1H3
Isotopic Distribution (Mass Spectrometry Signature)
Due to the presence of two bromine atoms, the molecular ion cluster in Mass Spectrometry (MS) will exhibit a characteristic 1:2:1 ratio pattern:
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M+ (338): ⁷⁹Br + ⁷⁹Br
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M+2 (340): ⁷⁹Br + ⁸¹Br (Most abundant)
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M+4 (342): ⁸¹Br + ⁸¹Br
Part 2: Synthesis & Reaction Protocols
The synthesis of Ethyl 2,3-dibromo-6-fluorophenylacetate typically requires a multi-step approach starting from a substituted toluene or aniline precursor. Below is the Standard Benzyl Cyanide Route , favored for its scalability and reliability.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from the toluene precursor to the final ethyl ester.
Detailed Experimental Protocol (Route A)
Step 1: Radical Bromination
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Reagents: Dissolve 2,3-dibromo-6-fluorotoluene (1.0 eq) in CCl₄ or Trifluorotoluene. Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
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Condition: Reflux (80°C) for 4–6 hours under N₂ atmosphere. Monitor by TLC for disappearance of starting material.
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Workup: Cool, filter off succinimide byproduct. Concentrate filtrate to yield the benzyl bromide intermediate.
Step 2: Cyanide Displacement
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Reagents: Dissolve crude benzyl bromide in DMF. Slowly add NaCN (1.2 eq) at 0°C to prevent exotherms.
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Condition: Stir at room temperature for 12 hours.
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Safety: Caution: NaCN is highly toxic. Use bleach traps for waste.
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Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄.
Step 3: One-Pot Hydrolysis & Esterification (Pinner Reaction)
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Reagents: Dissolve the benzyl cyanide intermediate in absolute Ethanol (EtOH).
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Condition: Bubble dry HCl gas through the solution at 0°C until saturation. Reflux for 3 hours.
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Mechanism: The nitrile converts to the imidate salt, which is then hydrolyzed by water (trace) and esterified by ethanol.
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Purification: Concentrate solvent. Neutralize residue with NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 3: Analytical Characterization (Predicted)
Validating the structure requires careful interpretation of NMR spectroscopy, specifically looking for the coupling effects of the Fluorine atom.
¹H-NMR (Proton NMR) Prediction
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |
| 7.45 | dd (Doublet of Doublets) | 1H | Ar-H (C4) | J₍H-H₎ ≈ 8.5 Hz, J₍H-F₎ ≈ 5 Hz |
| 6.90 | t (Triplet/dd) | 1H | Ar-H (C5) | J₍H-H₎ ≈ 8.5 Hz, J₍H-F₎ ≈ 8-10 Hz |
| 4.15 | q (Quartet) | 2H | O-CH₂ -CH₃ | J ≈ 7.1 Hz |
| 3.85 | d (Doublet) | 2H | Ar-CH₂ -CO | J₍H-F₎ ≈ 1-2 Hz (Long range) |
| 1.25 | t (Triplet) | 3H | O-CH₂-CH₃ | J ≈ 7.1 Hz |
Key Diagnostic Feature: The benzylic methylene protons at 3.85 ppm may appear as a doublet rather than a singlet due to long-range coupling with the ortho-Fluorine (⁶F).
¹³C-NMR (Carbon NMR) Prediction
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Carbonyl (C=O): ~170 ppm.
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C-F Carbon (C6): ~160 ppm (Doublet, J₍C-F₎ ≈ 245 Hz).
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C-Br Carbons (C2, C3): ~120–130 ppm.
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Benzylic Carbon: ~35 ppm (Doublet, J₍C-F₎ ≈ 3-5 Hz).
Part 4: Applications in Drug Discovery
This compound serves as a "Warhead Precursor" or a scaffold modifier.
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Metabolic Blocking: The fluorine at the C6 position blocks metabolic oxidation at the ortho-position, a common clearance pathway for phenylacetic acid derivatives.
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Kinase Inhibition: The bulky 2,3-dibromo motif creates a hydrophobic mass that can occupy the "gatekeeper" region in kinase ATP-binding pockets.
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Bioisosterism: It acts as a lipophilic bioisostere for simpler phenylacetic esters, increasing membrane permeability.
Figure 2: Functional applications and mechanistic advantages in medicinal chemistry.
References
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BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2,3-dibromo-3-phenylpropanoate (Analog Reference). Retrieved from
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Sigma-Aldrich. Ethyl 2,3-dibromopropionate for synthesis (Reagent Reference). Retrieved from
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Ibrahimova, M. J., et al. (2026). Synthesis, properties and applications of esters of phenylacetic acid.[1][2] Processes of Petrochemistry and Oil Refining. Retrieved from
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Fluorochem. Ethyl 3-Amino-2,4-dibromo-6-chlorobenzoic acid (Structural Analog Data). Retrieved from
